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Compound of Interest

Compound Name:
9-Ethyl-1-oxa-9-

azaspiro[5.5]undecan-4-amine

Cat. No.: B11900197 Get Quote

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their

conformational rigidity, which can lead to improved target binding and metabolic stability.[1] The

molecule 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine represents a unique structural

class, combining a piperidine ring, a tetrahydropyran ring, and a crucial amine functionality

around a central spirocyclic carbon. The unambiguous characterization of such novel structures

is paramount in drug development.

While extensive libraries of spectral data exist, specific data for 9-Ethyl-1-oxa-9-
azaspiro[5.5]undecan-4-amine is not readily available in public literature. This guide,

therefore, serves a dual purpose: first, to present a predictive 1H-NMR analysis grounded in

fundamental principles and data from analogous structures, and second, to provide a

comparative framework of analytical techniques essential for the complete elucidation of its

structure. We will explore not just the "what" but the "why" behind spectral features and

experimental choices, offering a robust methodology for researchers encountering similarly

novel compounds.

Section 1: Predictive 1H-NMR Spectrum Analysis
The power of Nuclear Magnetic Resonance (NMR) spectroscopy lies in its ability to map the

chemical environment of each proton. For a molecule like 9-Ethyl-1-oxa-9-
azaspiro[5.5]undecan-4-amine, with its multiple stereocenters and complex ring systems, a
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systematic approach is essential. The analysis below is based on a standard 400 MHz

spectrometer using CDCl3 as a solvent, unless otherwise noted.

Below is a logical representation of the molecule with key proton environments labeled for

discussion.
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Caption: Labeled structure of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.

Predicted Proton Environments and Chemical Shifts
The predicted 1H-NMR spectrum can be dissected by functional group and structural motif.

Ethyl Group (on N9):

-CH2- (Methylene): This group is directly attached to a nitrogen atom, which is electron-

withdrawing. This deshielding effect will shift the signal downfield. We predict a quartet (q)

due to coupling with the three neighboring methyl protons. Predicted δ: ~2.5 - 2.8 ppm.[2]

-CH3 (Methyl): This terminal methyl group will be in a standard aliphatic region. It will

appear as a triplet (t) due to coupling with the two adjacent methylene protons. Predicted

δ: ~1.1 - 1.3 ppm.

Amine Group (on C4):

-NH2: Protons on heteroatoms like nitrogen are often subject to exchange and can have

variable chemical shifts and multiplicities.[3][4] Typically, they appear as a broad singlet (br

s). The chemical shift is highly dependent on solvent, concentration, and temperature. Its

identity can be confirmed by a D2O exchange experiment, which would cause the signal

to disappear.[2] Predicted δ: ~1.0 - 3.0 ppm (variable).

-CH- (Methine at C4): This proton is attached to the same carbon as the amine group. Its

signal will be a multiplet (m) due to complex coupling with the axial and equatorial protons

on the adjacent C3 and C5 carbons. Predicted δ: ~2.8 - 3.2 ppm.

Piperidine Ring Protons:

The six protons on carbons C6, C8, and C10 form a complex system. The protons on C8

and C10, being adjacent to the nitrogen atom, will be deshielded and expected to appear

further downfield than the C6 protons.[2]

Due to the rigid chair-like conformation, axial and equatorial protons will have different

chemical shifts and coupling constants, leading to a series of overlapping multiplets that

are difficult to resolve without 2D NMR techniques.
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H on C8, C10 (adjacent to N):Predicted δ: ~2.3 - 3.0 ppm (m).

H on C6 (adjacent to spiro center):Predicted δ: ~1.5 - 1.9 ppm (m).

Tetrahydropyran Ring Protons:

H on C2, C7 (adjacent to O): The protons on the carbons flanking the ether oxygen (C2

and C7) will be the most deshielded within this ring system due to the high

electronegativity of oxygen. They will appear as complex multiplets. Predicted δ: ~3.5 - 4.0

ppm (m).

H on C3 (adjacent to spiro center): These protons are in a standard aliphatic environment

and are expected to resonate upfield. Predicted δ: ~1.4 - 1.8 ppm (m).

Summary of Predicted 1H-NMR Data
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Proton

Assignment

Predicted δ

(ppm)
Integration

Predicted

Multiplicity
Notes

Ethyl -CH₃ 1.1 - 1.3 3H Triplet (t)
Coupled to

adjacent CH₂.

Tetrahydropyran

-CH₂- (C3)
1.4 - 1.8 2H Multiplet (m) Aliphatic region.

Piperidine -CH₂-

(C6)
1.5 - 1.9 2H Multiplet (m)

Complex

coupling.

Amine -NH₂ 1.0 - 3.0 2H
Broad Singlet (br

s)

Variable shift;

disappears with

D₂O.[2]

Piperidine -CH₂-

(C8, C10)
2.3 - 3.0 4H Multiplet (m)

Deshielded by

adjacent

nitrogen.

Ethyl -CH₂- 2.5 - 2.8 2H Quartet (q)

Deshielded by

nitrogen; coupled

to CH₃.

Methine -CH-

(C4)
2.8 - 3.2 1H Multiplet (m)

Deshielded by

adjacent amine.

Tetrahydropyran

-CH₂- (C2, C7)
3.5 - 4.0 4H Multiplet (m)

Deshielded by

adjacent oxygen.

Section 2: A Comparative Guide to Spectroscopic
Elucidation
While 1H-NMR is the cornerstone for determining the proton framework, a multi-faceted

approach is required for unequivocal structure validation.
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Technique
Information Provided

for this Molecule
Strengths Limitations

1H-NMR

Detailed proton

environment,

connectivity (via

coupling), and relative

proton count.

Provides the most

detailed structural

information about the

proton skeleton.

Complex multiplets

can be difficult to

resolve; NH signals

can be broad and

variable.

13C-NMR

Number of unique

carbon environments;

identifies key carbons

(spiro, C-O, C-N).

Confirms the carbon

count (11 expected)

and the presence of

the quaternary spiro

carbon. Carbons

adjacent to

heteroatoms appear in

predictable regions

(C-N: 10-65 ppm, C-

O: 50-90 ppm).[2]

Does not provide

direct information on

proton connectivity.

Mass Spectrometry

(MS)

Molecular weight

confirmation and

fragmentation

patterns.

Confirms the

molecular formula

(C₁₁H₂₂N₂O,

MW=198.31). The

presence of two

nitrogen atoms should

result in an even

molecular weight,

following the Nitrogen

Rule.[2]

Fragmentation can

reveal loss of the ethyl

group or cleavage of

the rings.

Does not provide

stereochemical

information or

distinguish between

isomers.

Infrared (IR)

Spectroscopy

Presence of key

functional groups.

Quickly confirms the

presence of the N-H

bond (primary amine,

two bands ~3300-

Provides limited

information on the

overall carbon

skeleton.
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3500 cm⁻¹) and the C-

O ether linkage

(~1050-1150 cm⁻¹).[2]

2D NMR (COSY,

HSQC)

Definitive proton-

proton and proton-

carbon correlations.

COSY would trace the

spin systems within

the piperidine and

tetrahydropyran rings.

HSQC would

unambiguously link

each proton signal to

its directly attached

carbon, resolving any

ambiguity in the 1D

spectra.[5]

Requires more

instrument time and

expertise in data

interpretation.

Section 3: Robust Experimental Protocols
The quality of spectral data is directly dependent on rigorous experimental methodology. The

following protocols are designed to be self-validating systems for obtaining high-quality data.

Protocol 3.1: Standard 1H-NMR Data Acquisition
Sample Preparation:

Accurately weigh 5-10 mg of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3). Causality: CDCl3 is a

good general-purpose solvent for many organic molecules and has a simple residual

solvent peak (δ 7.26 ppm) that is easily identified.[6]

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

Instrument Setup (400 MHz Spectrometer):

Insert the sample and allow it to thermally equilibrate for 2-3 minutes.
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Lock the spectrometer onto the deuterium signal of the CDCl3.

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and

symmetrical TMS peak.

Data Acquisition:

Acquire a standard 1D proton spectrum with 16-32 scans.

Use a spectral width of approximately 12-15 ppm.

Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.

D2O Exchange (for NH2 Confirmation):

After acquiring the initial spectrum, remove the NMR tube.

Add 1-2 drops of deuterium oxide (D2O) to the sample.

Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange.

Re-acquire the 1H-NMR spectrum. The broad singlet corresponding to the -NH2 protons

should significantly diminish or disappear entirely.[2]

Protocol 3.2: Advanced 2D-NMR for Structural
Confirmation
For an unambiguous assignment of all proton and carbon signals, the following 2D experiments

are recommended.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to

each other (typically through 2-3 bonds).

Utility: It will allow for "walking" along the proton chains within each ring system,

connecting the ethyl group to the piperidine ring, and confirming the isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

with the carbon atom it is directly attached to.
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Utility: It provides definitive assignment of the carbon spectrum and resolves overlapping

proton signals by spreading them into a second dimension. This is invaluable for assigning

the complex multiplet regions of the two rings.

Section 4: Analytical Workflow Visualization
A systematic workflow ensures all necessary data is collected for a confident structural

assignment.
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Structural Elucidation Workflow
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Caption: A comprehensive workflow for structural elucidation.
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Conclusion
The structural analysis of a novel molecule like 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-
amine is a deductive process. In the absence of established reference data, a predictive

approach based on foundational NMR principles provides a powerful starting point. The 1H-

NMR spectrum is expected to be complex, characterized by deshielded protons adjacent to the

nitrogen and oxygen heteroatoms and overlapping multiplets from the two rigid ring systems.

For absolute certainty, this analysis must be complemented by other spectroscopic techniques,

particularly 13C-NMR and Mass Spectrometry, with advanced 2D-NMR experiments like COSY

and HSQC serving as the ultimate arbiters for resolving structural ambiguities. The protocols

and workflow outlined in this guide provide a robust framework for researchers to confidently

elucidate the structures of this and other complex spirocyclic molecules.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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